molecular formula C16H20N2O4 B321290 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B321290
M. Wt: 304.34 g/mol
InChI Key: PBHKSNOTMKMTTK-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with a specific stereochemistry It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the carboxylic acid group, and subsequent functionalization with the 3-methylbenzoyl and amide groups. Common synthetic routes may include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Carboxylic Acid Group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Functionalization with 3-Methylbenzoyl Group: This can be done through Friedel-Crafts acylation using 3-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amide Formation: The final step involves the formation of the amide linkage, which can be achieved through the reaction of the amine with a carbamoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or anhydrides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    (1S,2R)-2-[[(4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A structural isomer with a different position of the methyl group on the benzoyl ring.

    (1S,2R)-2-[[(3-chlorobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: A derivative with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of 2-{[2-(3-methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(1S,2R)-2-[[(3-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20N2O4/c1-10-5-4-6-11(9-10)14(19)17-18-15(20)12-7-2-3-8-13(12)16(21)22/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13+/m1/s1

InChI Key

PBHKSNOTMKMTTK-OLZOCXBDSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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